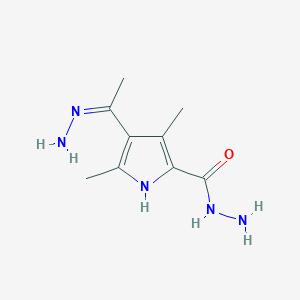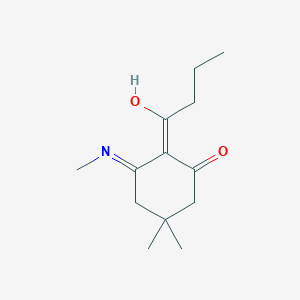![molecular formula C15H17N3O3S B6002923 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol](/img/structure/B6002923.png)
2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol involves the inhibition of protein kinase activity. This compound binds to the ATP-binding site of certain protein kinases, preventing them from phosphorylating their substrate proteins. This inhibition can be reversible or irreversible, depending on the specific kinase being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol are dependent on the specific protein kinase being targeted. In general, inhibition of protein kinase activity can lead to a variety of effects, including changes in cell proliferation, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory effects in certain contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol in lab experiments include its specificity for certain protein kinases, its reversible or irreversible inhibition of kinase activity, and its potential as a tool for studying kinase function. However, there are also limitations to using this compound, including its potential off-target effects and the need for careful optimization of experimental conditions.
Direcciones Futuras
There are several future directions for research involving 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol. One direction involves the development of new analogs of this compound with improved specificity and potency for certain protein kinases. Another direction involves the use of this compound in combination with other inhibitors or drugs to achieve synergistic effects. Finally, further research is needed to fully understand the potential applications of this compound in various disease contexts.
Métodos De Síntesis
The synthesis of 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol has been achieved using various methods. One of the most common methods involves the reaction of 4-(allyloxy)phenol with ethylene sulfide to form 2-(4-allyloxyphenyl)thioethanol. This compound is then reacted with 2-bromoethylamine hydrobromide to form 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)ethanamine. Finally, this compound is reacted with 6-chloropyrimidine-4-amine to form 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol.
Aplicaciones Científicas De Investigación
2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol has been used in various scientific research applications. One of the most common applications is as a tool for studying protein kinase activity. This compound has been shown to inhibit the activity of certain protein kinases, which play a crucial role in various cellular processes. By inhibiting these kinases, researchers can gain a better understanding of their function and develop new treatments for diseases that involve aberrant kinase activity.
Propiedades
IUPAC Name |
4-amino-2-[2-(4-prop-2-enoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-2-7-20-11-3-5-12(6-4-11)21-8-9-22-15-17-13(16)10-14(19)18-15/h2-6,10H,1,7-9H2,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQGZJDXOWPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6002851.png)
![2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6002856.png)
![2-({[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6002870.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6002886.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6002900.png)
![N'-(3-methoxypropyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6002901.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002903.png)

![1-(2-methoxyethyl)-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002908.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B6002909.png)
![N-(5-hydroxy-1,5-dimethylhexyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002919.png)
![N-(1H-imidazol-2-ylmethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6002931.png)

